N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and thioethers. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound binds to these pockets, inhibiting the function of RNAP and thus disrupting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP by this compound affects the transcription process in bacteria . This disruption in the transcription process leads to the inhibition of protein synthesis, which is crucial for bacterial growth and survival .
Pharmacokinetics
The compound’s potent antibacterial activity against various bacterial strains suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting RNAP, the compound disrupts RNA synthesis, leading to the inhibition of protein synthesis and thus bacterial growth .
Action Environment
Like all drugs, its action and efficacy could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups on the benzene rings can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide: This compound is unique due to its specific combination of functional groups and structural features.
This compound: Similar compounds may include other indole derivatives or compounds with similar amide and thioether linkages.
Uniqueness
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O6S/c1-35-20-10-11-22(25(16-20)37-3)31-28(33)18-39-27-17-32(23-8-6-5-7-21(23)27)14-13-30-29(34)19-9-12-24(36-2)26(15-19)38-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAQQNOSBZUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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